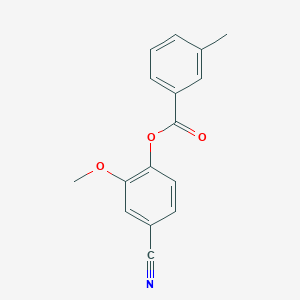

4-cyano-2-methoxyphenyl 3-methylbenzoate

Description

Properties

IUPAC Name |

(4-cyano-2-methoxyphenyl) 3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-11-4-3-5-13(8-11)16(18)20-14-7-6-12(10-17)9-15(14)19-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIQUHNXUUKDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-cyano-2-methoxyphenyl 3-methylbenzoate with structurally related compounds, emphasizing key differences in functional groups, physicochemical properties, and biological activities.

Structural and Functional Group Analysis

- Cyano vs.

- Methoxy Positioning : Unlike methyl 3-ethoxy-4-methoxybenzoate , where methoxy and ethoxy groups are para and meta, the ortho-methoxy group in the target compound may sterically hinder interactions with biological targets .

- Halogen Substitutions: Brominated analogs (e.g., Methyl 3-bromo-2-cyano-4-methylbenzoate) exhibit higher antimicrobial activity due to halogen bonding, a feature absent in the cyano-methoxy derivative .

Physicochemical Properties

- Solubility: The cyano group increases polarity, likely improving aqueous solubility compared to brominated or morpholine-containing analogs .

- Thermal Stability : Esters with electron-withdrawing groups (e.g., –CN) typically exhibit higher thermal stability than those with electron-donating groups (e.g., –OCH₃) .

Q & A

Q. What spectroscopic methods are recommended for confirming the identity and purity of 4-cyano-2-methoxyphenyl 3-methylbenzoate?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The cyano group (CN) exhibits a distinct IR absorption near 2240 cm⁻¹, while the methoxy (OCH₃) protons resonate at δ 3.8–4.0 ppm in ¹H NMR. Mass spectrometry (MS) provides molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺). High-performance liquid chromatography (HPLC) with UV detection ensures purity by identifying retention times against standards .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : A two-step approach is common: (1) Esterification : React 4-cyano-2-methoxyphenol with 3-methylbenzoyl chloride in anhydrous dichloromethane (DCM) using a base (e.g., triethylamine) to scavenge HCl. (2) Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How does the electron-withdrawing cyano group influence the reactivity of the ester in nucleophilic substitution reactions?

- Methodological Answer : The cyano group deactivates the aromatic ring, reducing electrophilicity at the ester carbonyl. This necessitates stronger nucleophiles (e.g., Grignard reagents in tetrahydrofuran (THF)) or elevated temperatures for substitutions. Kinetic studies using HPLC or in-situ IR can track reaction rates under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by rotational isomerism in the ester group?

- Methodological Answer : Variable-temperature NMR (VT-NMR) is employed to coalesce split peaks arising from hindered rotation around the ester C–O bond. For example, heating the sample to 80°C in deuterated dimethyl sulfoxide (DMSO-d₆) simplifies splitting, while computational modeling (DFT) predicts energy barriers between conformers .

Q. What experimental strategies mitigate low yields during the esterification of sterically hindered 3-methylbenzoyl chloride?

- Methodological Answer : Use of coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) or catalysts (4-dimethylaminopyridine (DMAP)) enhances reactivity. Solvent optimization (e.g., switching from DCM to THF) improves solubility. Kinetic studies under microwave irradiation reduce side reactions and improve efficiency .

Q. How can substituent effects (e.g., methoxy vs. methyl groups) be systematically analyzed for their impact on biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing methoxy with ethoxy or methyl with ethyl). Biological assays (e.g., enzyme inhibition IC₅₀ measurements) paired with molecular docking simulations (using software like AutoDock) identify critical substituent interactions. Statistical tools (e.g., multivariate regression) quantify contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.